1-[(8-Bromooctyl)oxy]-4-nitrobenzene
Description
1-[(8-Bromooctyl)oxy]-4-nitrobenzene is a nitroaromatic compound featuring an 8-bromooctyl ether chain attached to a nitro-substituted benzene ring. This structure combines the electron-withdrawing nitro group with a long alkyl bromide chain, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. Its extended bromoalkyl chain enhances lipophilicity and influences reactivity in nucleophilic substitutions, distinguishing it from shorter-chain analogs.
Properties
CAS No. |
88138-53-8 |
|---|---|
Molecular Formula |
C14H20BrNO3 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
1-(8-bromooctoxy)-4-nitrobenzene |
InChI |
InChI=1S/C14H20BrNO3/c15-11-5-3-1-2-4-6-12-19-14-9-7-13(8-10-14)16(17)18/h7-10H,1-6,11-12H2 |
InChI Key |
LZLYKMANGJCWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Chain Length and Reactivity
The length of the bromoalkyl chain significantly impacts physical and chemical properties:
- Key Insight: Longer chains (e.g., C8Br) increase molecular weight and hydrophobicity, which can enhance solubility in non-polar solvents and modify reaction kinetics in nucleophilic substitutions compared to C2Br or C4Br analogs .
Functional Group Variations
The nitro group’s position and additional substituents alter electronic properties and applications:
- Key Insight : The para-nitro group stabilizes negative charge density, facilitating electrophilic substitutions. Methoxy groups (e.g., in ) introduce steric hindrance and electron donation, reducing reactivity compared to purely electron-withdrawing substituents .
Spectral and Structural Data
NMR spectral shifts reflect substituent effects:
- Key Insight : The nitro group in para position deshields adjacent protons (δ 8.20 in ), while bromoalkyl chains (e.g., CH₂Br at δ 4.85 in ) show distinct splitting patterns due to coupling with adjacent protons.
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